molecular formula C15H11NO7 B12864309 N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

Cat. No.: B12864309
M. Wt: 317.25 g/mol
InChI Key: WAXLJIJDTHFUBJ-UHFFFAOYSA-N
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Description

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is a chemical compound known for its fluorescent properties. It is widely used in biochemical research for labeling and detection purposes due to its ability to emit light upon excitation. This compound is particularly valuable in the study of biological molecules and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate typically involves the reaction of 7-hydroxy-4-coumarinyl-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, making it an excellent candidate for conjugation with amines, thiols, and other nucleophilic groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: DMF, DCM, acetonitrile

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent oxidation

Major Products

The major products of these reactions are typically conjugates of this compound with various biomolecules, resulting in fluorescently labeled proteins, peptides, or other biological entities.

Scientific Research Applications

Chemistry

In chemistry, N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is used as a fluorescent probe to study reaction mechanisms and molecular interactions. Its fluorescence properties allow for the visualization and tracking of chemical processes in real-time.

Biology

In biological research, this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules. It facilitates the study of cellular processes, protein-protein interactions, and the localization of biomolecules within cells.

Medicine

In medical research, this compound is employed in diagnostic assays and imaging techniques. Its ability to label antibodies and other diagnostic agents enhances the detection of diseases and the monitoring of therapeutic interventions.

Industry

Industrially, this compound is used in the development of biosensors and diagnostic kits. Its fluorescent properties are harnessed to create sensitive and specific detection systems for various analytes.

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 4-methylcoumarin-3-acetate
  • N-Succinimidyl 7-hydroxycoumarin-3-acetate
  • N-Succinimidyl 4-hydroxycoumarin-3-acetate

Uniqueness

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct fluorescence characteristics. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly suitable for a wide range of biochemical applications.

This compound’s versatility and effectiveness in labeling and detection make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C15H11NO7

Molecular Weight

317.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate

InChI

InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2

InChI Key

WAXLJIJDTHFUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O

Origin of Product

United States

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